Aluminium triphenolate
Overview
Description
Synthesis Analysis
Aluminium triphenolate compounds are synthesized through various methods, often involving the reaction of aluminium sources with triphenol-based ligands. For instance, a study showcases an aluminium complex based on an amino triphenolate ligand scaffold demonstrating high activity and broad substrate scope in the formation of highly functional organic carbonates from epoxides and CO2, indicating its potential in catalysis and environmental applications (Whiteoak et al., 2013).
Molecular Structure Analysis
The molecular structure of aluminium triphenolate compounds often features aluminium in a coordination environment that can facilitate various chemical reactions. For example, the study of nucleophilic aluminyl anions reveals unprecedented reactivity, suggesting new pathways for aluminium compounds in chemical synthesis (Hicks et al., 2018).
Chemical Reactions and Properties
Aluminium triphenolate complexes are known for their reactivity, engaging in a variety of chemical transformations. This includes polymerization reactions, where these complexes act as catalysts, demonstrating their utility in materials science (Zevaco et al., 2007).
Scientific Research Applications
Catalysis in Organic Synthesis : Aluminium complexes based on amino triphenolate ligands have been reported to show unprecedented high activity and broad substrate scope in the formation of highly functional organic carbonates from epoxides and CO2, characterized by low catalyst loadings and mild reaction conditions using a cheap, abundant, and non-toxic metal (Whiteoak et al., 2013).
Carbon Dioxide Activation : Research on bulky neutral and cationic phenoxyalanes, including those derived from aluminium triphenolate, has been explored for CO2 activation. This involves transformations leading to various ionic species and showcasing interactions involving aluminum centers and CO2 (Wehmschulte et al., 2013).
Medical and Pharmaceutical Applications : Aluminium compounds, possibly including derivatives of aluminium triphenolate, have been used as adjuvants in vaccines to induce an early, efficient, and long-lasting protective immunity (Lindblad, 2004). There's also ongoing research into the neurotoxic effects of aluminium compounds in various neurodegenerative diseases, which helps understand the pathogenesis of aluminium-related toxicity (Maya et al., 2016).
Lewis Acid Catalysis : Sterically crowded aryloxides of aluminum, potentially including aluminium triphenolate, have been synthesized and characterized for their use in Lewis acid catalysis. These compounds have shown to be effective in reactions like hetero Diels Alder reactions, indicating their utility in synthetic organic chemistry (Konishi et al., 2017).
Hydrogen and Energy Storage : Aluminium hydride, a compound related to aluminium triphenolate, has been researched for its potential as a hydrogen and energy storage material due to its high energy density. This material has applications ranging from rocket fuel to reducing agents and as a hydrogen source for portable fuel cells (Graetz et al., 2011).
properties
IUPAC Name |
aluminum;triphenoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWAWSNPREEFQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015343 | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium triphenolate | |
CAS RN |
15086-27-8 | |
Record name | Phenol, aluminum salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, aluminum salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium triphenolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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